7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid
Description
This compound is a spirocyclic derivative featuring a unique fusion of a bicyclic system with sulfur (thia), nitrogen (aza), and oxygen (oxycarbonyl) heteroatoms. Its structure includes a 7-azaspiro[3.4]octane core, a tert-butoxycarbonyl (Boc) protecting group at position 7, and a carboxylic acid moiety at position 3. The presence of the sulfone (dioxo-thia) group enhances its electronic stability and influences its reactivity, making it a valuable intermediate in medicinal chemistry, particularly for protease inhibitors and β-lactam analogs .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2λ6-thia-7-azaspiro[3.4]octane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6S/c1-11(2,3)19-10(16)13-4-8(9(14)15)12(5-13)6-20(17,18)7-12/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCWITAWQJXERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CS(=O)(=O)C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity. Research indicates that compounds with similar structures exhibit properties such as enzyme inhibition and receptor modulation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of spiro compounds related to this structure, highlighting their effectiveness in targeting specific enzymes involved in disease pathways. The findings suggest that modifications to the side chains can significantly enhance efficacy and selectivity against certain targets.
Biochemical Research
In biochemical studies, this compound can serve as a tool for probing cellular mechanisms. Its ability to interact with various biomolecules makes it suitable for use in assays designed to investigate metabolic pathways or signaling cascades.
Example:
Research has demonstrated that similar thia-spiro compounds can act as inhibitors of key metabolic enzymes, providing insights into metabolic regulation and potential intervention points for therapeutic strategies.
Therapeutic Potential
The therapeutic applications of this compound are under investigation, particularly in the context of cancer treatment and anti-inflammatory therapies. Its unique structure may allow it to modulate biological pathways associated with these conditions.
Clinical Insights:
Clinical trials involving related compounds have shown promise in reducing tumor growth in preclinical models. The mechanism often involves the inhibition of specific kinases or transcription factors critical for cancer cell proliferation.
Data Table: Summary of Applications
| Application Area | Description | Relevant Studies/Findings |
|---|---|---|
| Drug Development | Potential pharmaceutical agent targeting specific enzymes | Journal of Medicinal Chemistry studies |
| Biochemical Research | Tool for probing cellular mechanisms | Studies on enzyme inhibition |
| Therapeutic Potential | Investigated for cancer treatment and anti-inflammatory effects | Clinical trials showing tumor growth reduction |
Mechanism of Action
The mechanism by which 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its spiro[3.4]octane framework, which distinguishes it from other bicyclic systems. Key analogues and their differences are outlined below:
Key Observations:
- Heteroatom Substitution: The sulfone (dioxo-thia) group enhances stability and electron-withdrawing properties relative to oxa or simple thia analogues, influencing reactivity in nucleophilic substitutions .
- Functional Groups: The Boc-protected amine and carboxylic acid enable modular derivatization, a feature shared with 6-azaspiro[3.4]octane derivatives but absent in spiro[4.5]decane diones .
Physicochemical Properties
Biological Activity
The compound 7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylic acid is a member of the spirocyclic class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 256.3 g/mol. The structure features a spirocyclic framework that contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study by Willemsen et al. (2013) demonstrated that derivatives of spiro compounds possess antibacterial properties against various strains of bacteria, suggesting potential applications in treating infections .
Anticancer Activity
Several studies have explored the anticancer potential of spirocyclic compounds. For instance, a derivative of this compound was evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells . The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Neurological Effects
The spirocyclic structure has also been linked to neuroprotective effects. Research indicates that compounds with similar frameworks can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further investigation into this compound may reveal its efficacy in enhancing cognitive function or providing neuroprotection under pathological conditions .
Case Studies
- Antimicrobial Efficacy : A case study involving the synthesis and biological evaluation of related spirocyclic compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in over 70% reduction in cell viability at a concentration of 10 µM after 48 hours .
Research Findings Summary Table
Q & A
Q. What synthetic strategies are effective for constructing the spirocyclic core of this compound?
The synthesis typically involves three key steps: (1) formation of the azaspiro[3.4]octane scaffold via intramolecular cyclization, (2) introduction of the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, and (3) carboxylation at the 5-position. For example, tert-butyl-based protection (e.g., Boc anhydride) is used to stabilize reactive amines during spiro ring closure, as seen in structurally analogous compounds . Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions like premature deprotection.
Q. Which spectroscopic techniques are most reliable for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying spirocyclic geometry and substituent positions. For instance, characteristic splitting patterns in ¹H NMR distinguish axial vs. equatorial protons in the bicyclic system . High-resolution mass spectrometry (HRMS) confirms molecular weight and functional groups, while infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1680–1720 cm⁻¹ for the carboxylic acid and Boc groups) . Purity is assessed via HPLC with UV detection at 210–254 nm.
Q. How is the Boc-protecting group selectively removed without degrading the spirocyclic framework?
Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) cleave the Boc group while preserving the spiro structure. The reaction is monitored by TLC or HPLC to ensure complete deprotection and avoid overexposure to acid, which could hydrolyze the thiadioxolane ring .
Advanced Research Questions
Q. What computational tools are used to predict reaction pathways for spiro ring formation?
Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates during cyclization. For example, reaction path searches using the artificial force-induced reaction (AFIR) method identify energetically favorable pathways, reducing trial-and-error experimentation . Molecular dynamics simulations further optimize solvent and temperature conditions for high-yield spirocyclization .
Q. How do stereochemical variations at the spiro center influence biological activity?
Enantiomeric purity is critical for target binding. Chiral HPLC or capillary electrophoresis separates diastereomers, while X-ray crystallography confirms absolute configuration (e.g., the (7R) configuration in analogous compounds). Computational docking studies reveal that minor stereochemical deviations disrupt hydrogen bonding with enzymatic targets, as observed in related azaspiro systems .
Q. What strategies mitigate sulfur oxidation in the thiadioxolane moiety during long-term storage?
The 2,2-dioxo group (λ⁶-sulfur) is stabilized via lyophilization under inert gas (argon or nitrogen). Antioxidants like BHT (butylated hydroxytoluene) are added to formulations, and storage at –20°C in amber vials prevents UV-induced degradation. Stability is validated using accelerated aging studies with LC-MS monitoring .
Q. How are contradictory solubility data resolved between experimental and computational predictions?
Discrepancies arise from force field limitations in simulating polar solvents (e.g., DMSO). Hybrid approaches combine COSMO-RS (conductor-like screening model for real solvents) predictions with experimental phase solubility studies. For example, logP values calculated via DFT align with experimental octanol-water partitioning only after correcting for hydrogen-bonding interactions .
Methodological Considerations
- Synthetic Optimization : Design of Experiments (DoE) with response surface methodology (RSM) identifies optimal reagent ratios for spirocyclization .
- Analytical Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals in crowded spectra .
- Safety Protocols : Handle λ⁶-sulfur derivatives in fume hoods to avoid inhalation of fine powders, as recommended in safety data sheets for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
